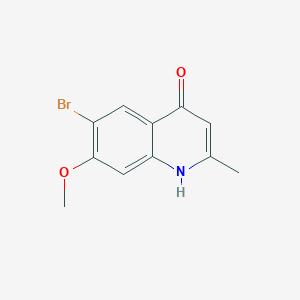
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is a compound that features an imidazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid typically involves the protection of the imidazole ring with a Boc group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-imidazoleacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the acetic acid moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
科学的研究の応用
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing the imidazole ring to participate in specific reactions without interference. The acetic acid moiety can form hydrogen bonds and ionic interactions, facilitating binding to enzymes and receptors .
類似化合物との比較
Similar Compounds
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]acetic acid: Similar in structure but contains a piperidine ring instead of an imidazole ring.
2-[1-(Tert-butoxycarbonyl)pyrazol-4-yl]acetic acid: Contains a pyrazole ring, offering different reactivity and applications.
2-[1-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]acetic acid: Features a spirocyclic structure, providing unique steric and electronic properties.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is unique due to its imidazole ring, which imparts specific electronic and steric characteristics. This makes it particularly useful in the synthesis of biologically active molecules and in the study of enzyme mechanisms .
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-5-7(11-6-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChIキー |
HIEIRMXFSAQASI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-[2-(3-Azidophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8433747.png)

![3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8433763.png)








![3-[(4-Chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B8433856.png)

